molecular formula C7H7F3N2O B1433431 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine CAS No. 1702059-31-1

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1433431
CAS No.: 1702059-31-1
M. Wt: 192.14 g/mol
InChI Key: KKDNXPAWWBBTED-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives typically involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Chemoselective Synthesis of Pyrroles

The compound is used in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, a process that boasts high yields, mild reaction conditions, and environmental friendliness. This synthesis utilizes 4-Methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines and is significant due to its high efficiency and range of primary amines that can be used in the reaction (Aquino et al., 2015).

Copolymerization Catalysis

The compound serves as a part of catalyst systems like amine-bis(phenolate) chromium(III) chloride complexes that are crucial in the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts yield low molecular weight polycarbonates with narrow dispersities, indicating their efficiency and specificity in the polymerization process (Devaine-Pressing et al., 2015).

Formation of Hypervalent Complexes

The compound partakes in the formation of hypervalent complexes through intermolecular silicon-nitrogen interactions. These complexes have applications in supramolecular chemistry due to the modulable binding modes and strengths, offering a versatile approach in designing molecular assemblies (Nakash et al., 2005).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDNXPAWWBBTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702059-31-1
Record name 4-methoxy-6-(trifluoromethyl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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